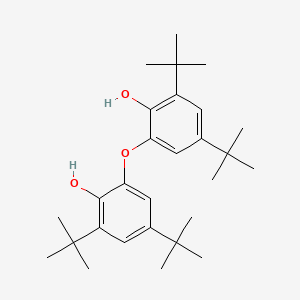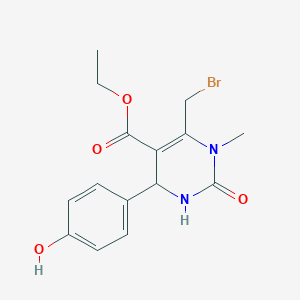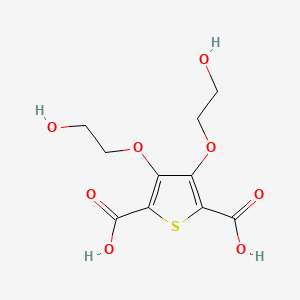
2,4-DI-TERT-BUTYL-6-(3,5-DI-TERT-BUTYL-2-HYDROXYPHENOXY)PHENOL
Descripción general
Descripción
2,2’-oxybis(4,6-di-tert-butylphenol) is an organic compound with the molecular formula C30H46O3. It is a phenolic antioxidant, widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .
Métodos De Preparación
The synthesis of 2,2’-oxybis(4,6-di-tert-butylphenol) typically involves the alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites . The industrial production methods often utilize Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an acid catalyst to form the desired product .
Análisis De Reacciones Químicas
2,2’-oxybis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.
Reduction: The phenolic groups can be reduced under specific conditions to form corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the specific reagents used .
Aplicaciones Científicas De Investigación
2,2’-oxybis(4,6-di-tert-butylphenol) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in the production of polymers and plastics to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant effects.
Mecanismo De Acción
The antioxidant activity of 2,2’-oxybis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
2,2’-oxybis(4,6-di-tert-butylphenol) can be compared with other similar phenolic antioxidants:
2,4-di-tert-butylphenol: This compound is also used as an antioxidant but has a different molecular structure and slightly different properties.
2,6-di-tert-butylphenol: Another phenolic antioxidant with similar applications but different reactivity and stability.
2,2’-ethylidenebis(4,6-di-tert-butylphenol): This compound has a similar structure but different industrial applications and stability.
The uniqueness of 2,2’-oxybis(4,6-di-tert-butylphenol) lies in its specific molecular structure, which provides enhanced stability and antioxidant properties compared to its analogs .
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKIPXIJNFTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)
![2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4302809.png)
![N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4302814.png)
![ETHYL 4-METHYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4302827.png)
![N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B4302831.png)

![3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4302844.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4302851.png)
![11-(4-butoxyphenyl)-10-(2-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4302855.png)
![METHYL 6-ACETYL-7-(3-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4302859.png)
![2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one](/img/structure/B4302861.png)
![3-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOIC ACID](/img/structure/B4302868.png)


